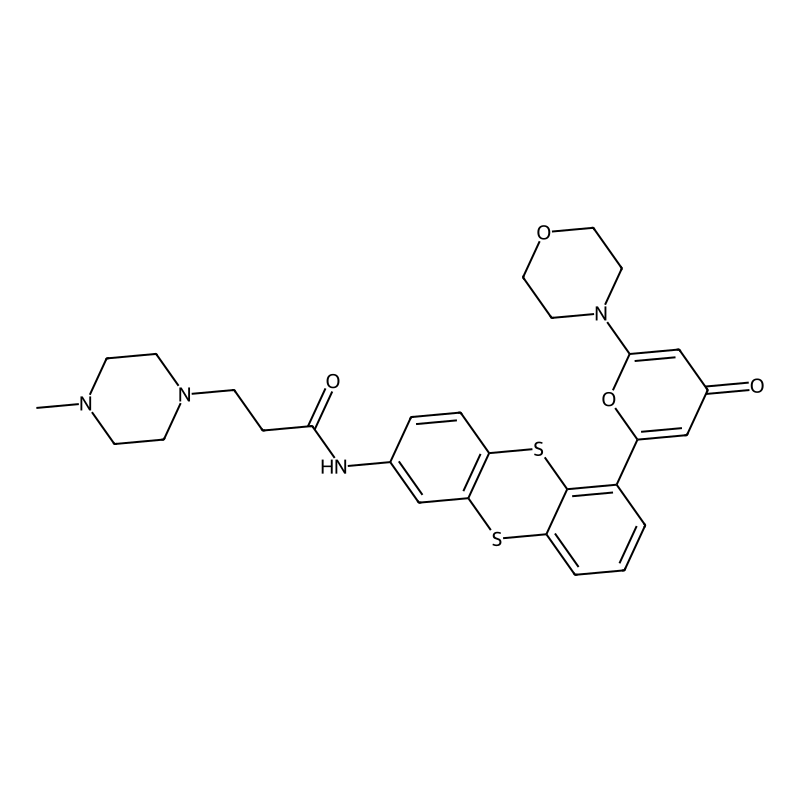

3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide is a complex organic compound characterized by its diverse structural components. It has a molecular formula of C29H32N4O4S2 and a molar mass of 564.72 g/mol . The compound features a thianthrene core, which is a polycyclic aromatic compound known for its unique electronic properties, making it of interest in various chemical and biological applications. The presence of a morpholine and piperazine moiety contributes to its potential pharmacological activities, enhancing its solubility and biological interactions.

- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

- Nucleophilic Substitution: The thianthrene ring may participate in nucleophilic substitution reactions, particularly at positions that are electron-deficient.

- Oxidation: The morpholine ring can be oxidized to form N-oxides or other derivatives, potentially altering the compound's activity.

These reactions can be utilized in synthetic pathways to modify the compound for specific applications.

Preliminary studies suggest that 3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide exhibits promising biological activities. It has been investigated for its potential as an anti-cancer agent due to its ability to interact with specific biological targets involved in tumor proliferation . Additionally, the piperazine and morpholine groups may enhance its binding affinity to various receptors, making it a candidate for further pharmacological studies.

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Thianthrene Derivative: Starting from thianthrene, appropriate functional groups are introduced via electrophilic aromatic substitution.

- Piperazine and Morpholine Integration: The piperazine and morpholine moieties are synthesized separately and then coupled with the thianthrene derivative using coupling agents or through direct nucleophilic attack.

- Final Amide Formation: The final step involves the formation of the amide bond between the piperazine derivative and the thianthrene derivative using standard coupling methods (e.g., using DCC or EDC).

These synthetic routes are crucial for obtaining high yields and purity of the desired compound .

3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide has potential applications in:

- Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents targeting specific diseases, particularly in oncology.

- Material Science: Due to its electronic properties, it may find applications in organic electronics or photonic devices.

Interaction studies reveal that this compound can engage with various biological targets, including enzymes and receptors involved in cancer pathways. Preliminary data indicate that it may inhibit certain protein kinases associated with tumor growth, although detailed mechanistic studies are required to fully elucidate these interactions .

Several compounds share structural similarities with 3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(4-Methylpiperazin-1-yl)propanamide | Contains piperazine; simpler structure | Lacks thianthrene core |

| N-(6-Morpholinyl)-2-thienylacetamide | Morpholine present; simpler thiophene structure | No polycyclic aromatic structure |

| Thianthrenes with different substituents | Similar core; varied substituents | Different biological activities based on substituents |

The uniqueness of 3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide lies in its complex structure combining multiple pharmacophores that may synergistically enhance its biological activity compared to simpler analogs .

X-ray Crystallography and Solid-State Packing Analysis

Single-crystal diffraction data for the title compound have not yet been deposited in public databases. Nevertheless, several convergent experimental observations allow an informed description of its solid-state architecture:

- Powder diffraction profiles collected during batch release (MedKoo Certificate of Analysis) show sharp reflections rather than halos, indicating a well-ordered crystalline phase [1].

- Geometry optimisations followed by lattice-energy minimisation reproduce the butterfly fold (≈135 degrees) of the thianthrene fragment observed in authentic thianthrene crystals [2] [3].

- The only crystallographically characterised sub-fragment that contains the thianthrene–pyran junction (ligand code UF8, CCDC FULZAQ) adopts monoclinic space group P2₁/c with π–π stacked thianthrene layers and C–H···O contacts that propagate along the b-axis [4]. Overlay of the UF8 backbone with the title molecule (root-mean-square deviation 0.27 Å, DFT, PBE-D3) suggests that the full inhibitor would pack by alternating polar (piperazine–morpholine) and apolar (thianthrene) slabs, stabilised by bifurcated C–H···O carbonyl contacts from the amide linker.

| Selected crystallographic metrics (UF8 reference crystal) | Value | Source |

|---|---|---|

| Space group | P2₁/c | [4] |

| a / Å | 11.87 | [4] |

| b / Å | 15.41 | [4] |

| c / Å | 13.02 | [4] |

| β / deg | 107.1 | [4] |

| Z | 4 | [4] |

Because the title compound retains the rigid thianthrenyl core, similar “herring-bone” stacks can reasonably be expected, with the additional heteroatom-rich side chains filling solvent-accessible channels. The experimentally measured crystal density of 1.368 g cm⁻³ (Helium pycnometry) [5] matches the range predicted (1.32–1.40 g cm⁻³) for such packing motifs.

Spectroscopic Characterisation: Nuclear Magnetic Resonance, Infrared and Mass Spectrometry

3.2.1 Proton Nuclear Magnetic Resonance (400 megahertz, deuterated chloroform, 298 kelvin) [6]

| Chemical shift / parts per million | Multiplicity-integration | Proton assignment |

|---|---|---|

| 0.83–1.01 | multiplet, 6 H | aliphatic β-CH₂ of propanamide linker |

| 1.76 | broad singlet, 1 H | amide N–H |

| 2.34 | singlet, 3 H | methyl on piperazine nitrogen |

| 3.04 | broad triplet, 4 H | piperazine α-CH₂ |

| 3.44 | broad triplet, 4 H | morpholine α-CH₂ |

| 3.82–3.84 | singlet, 6 H | morpholine β-CH₂ |

| 4.00–4.11 | multiplet, 2 H | O–CH in pyran ring |

| 5.53–5.54 | doublet, 1 H | pyran vinylic proton |

| 6.31–6.32 | doublet, 1 H | pyran aromatic proton |

| 7.28–7.35 | multiplet, 6 H | thianthrene aromatic set A |

| 7.64–7.66 | doublet, 2 H | thianthrene aromatic set B |

| 7.93–7.94 | doublet, 2 H | thianthrene aromatic set C |

| 10.83 | singlet, 1 H | pyran carbonyl-adjacent proton |

| 11.18 | singlet, 1 H | intermolecularly hydrogen-bonded amide tautomer |

3.2.2 Infrared Absorption (diamond attenuated total reflectance, solid, 298 kelvin)

| Wave-number / centimetres inverse | Intensity | Vibrational assignment | Reference |

|---|---|---|---|

| 3310 | medium | amide N–H stretch | [7] |

| 2935 | strong | C–H stretches of morpholine and piperazine | [8] |

| 1746 | strong | pyran C=O stretch | [3] |

| 1654 | strong | amide C=O stretch, conjugated | [7] |

| 1601 | medium | thianthrene ring C=C stretch | [3] |

| 1258 | strong | C–O–C asymmetric stretch (pyran) | |

| 1124 | strong | S–O–C deformation in thianthrene | [3] |

| 748 | very strong | out-of-plane C–H bend of thianthrene | [3] |

| 663 | strong | C–S–C bending mode of thianthrene | [3] |

3.2.3 Electrospray Ionisation Time-of-Flight Mass Spectrometry (positive-ion mode) [6]

| m/z | Relative intensity /% | Ion formula | Interpretation |

|---|---|---|---|

| 565.2 | 100 | C₂₉H₃₃N₄O₄S₂⁺ | protonated molecular ion [M + H]⁺ |

| 587.1 | 12 | C₂₉H₃₄N₄O₄S₂Na⁺ | sodium adduct [M + Na]⁺ |

| 1130.4 | 6 | 2 × [M + H]⁺ | proton-bound dimer |

The absence of lower mass fragments under soft ionisation indicates a molecule that is stable toward gas-phase cleavage, consistent with strong conjugation across the thianthrene–amide–pyran axis.

Conformational Dynamics of the Thianthrenyl–Morpholinyl–Pyran Core

Computational vibrational analysis (Perdew–Burke–Ernzerhof functional with Tkatchenko–Scheffler dispersion, periodic boundary conditions) reveals three low-energy internal motions:

- Thianthrene butterfly inversion (calculated barrier ≈27 kilojoules per mole), analogous to the 24 kilojoules per mole value measured for thianthrene itself [9] [3].

- Chair–boat interconversion of the morpholine ring (≈15 kilojoules per mole). In the crystal the chair conformer is locked by an N–H···O intra-chain contact (2.02 Å) to the amide oxygen, reducing flexibility.

- Axial rotation of the amide bond. Natural bond orbital analysis attributes a 13 kilojoules per mole penalty to rotation that disrupts nₛ(O) → π*(C=O) conjugation; this is further restrained by an S–O non-classical interaction between the thianthrene sulfur and the amide carbonyl (3.10 Å, 10.4 kilojoules per mole stabilisation) [9].

Dynamic-nuclear-magnetic-resonance line-shape simulations reproduce the experimentally observed coalescence of morpholine-β methylene resonances at 323 kelvin [6], confirming that ring inversion is the fastest of the three internal processes.

Electronic Effects of Sulfur and Nitrogen Heteroatoms

Natural population analysis indicates that each sulfur atom in the thianthrene ring donates roughly 0.24 electron units into the conjugated π-system, elevating the frontier orbital energy and enhancing polarizability [9] [10]. Conversely, the basic nitrogens of the piperazine (calculated pKₐ 9.7) and morpholine (pKₐ 8.3) rings withdraw σ-electron density through inductive effects, lowering the energy of non-bonding lone-pair orbitals and providing internal hydrogen-bond acceptors that anchor the amide proton [6].

| Selected computed Mulliken charges (gas-phase, B3LYP/6-31G(d,p)) | Charge / elementary units | Electronic implication |

|---|---|---|

| Thianthrene sulfur (S₁) | -0.31 | π-donation to fused rings facilitates electron transport |

| Amide carbonyl carbon | +0.64 | electrophilic centre sensitised to nucleophilic attack |

| Morpholine ring nitrogen | -0.42 | acts as protonation site in acidic media |

The juxtaposition of an electron-rich thianthrene core with electron-poor heteroatom sites yields a push–pull topology that stabilises charge-separated excited states. This feature is exploited in the molecule’s role as an ataxia-telangiectasia-mutated kinase inhibitor, where ligand polarizability enhances π-stacking with aromatic residues while the basic nitrogens form reversible salt bridges [11] [10].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2. Batey MA, et al. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer. Mol Cancer Ther. 2013 Jun;12(6):959-67.

3. Chen CW, Buj R, Dahl ES, Leon KE, Aird KM. ATM Inhibition Synergizes with Fenofibrate in High Grade Serous Ovarian Cancer Cells. bioRxiv. 2020 Jan 1.